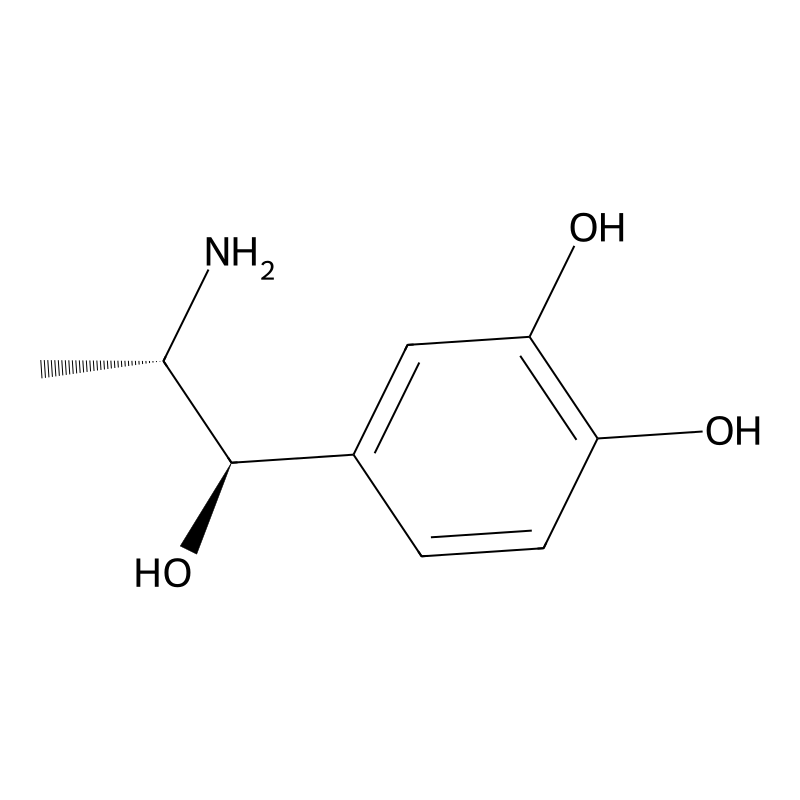

Levonordefrin

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Understanding Neurotransmission and Pharmacology

Levonordefrin acts as a neurotransmitter in the central and peripheral nervous system. Researchers use it to study various aspects of neurotransmission, including:

- Synaptic function: Levonordefrin's interaction with specific receptors in the brain helps scientists understand how information is relayed between neurons ()

- Regulation of behavior and mood: Studies investigate how levonordefrin levels influence emotions, cognition, and reward pathways in the brain ()

- Development of new drugs: By understanding how levonordefrin interacts with the nervous system, researchers can develop medications targeting specific receptors for treatment of neurological and psychiatric disorders ()

Investigating Cardiovascular Physiology

Levonordefrin has a potent vasoconstrictive effect, meaning it causes blood vessels to narrow. This property makes it valuable for studying cardiovascular function, including:

- Blood pressure regulation: Researchers use levonordefrin to understand how the nervous system influences blood pressure control mechanisms ()

- Heart function: Studies examine how levonordefrin affects heart rate, contractility, and overall cardiac performance ()

- Modeling cardiovascular diseases: Levonordefrin can be used to create experimental models of diseases like hypertension, helping researchers understand disease mechanisms and develop new therapies ()

Studying Stress and Anxiety Responses

Levonordefrin release increases in response to stress. Researchers use it to investigate the:

Levonordefrin is a sympathomimetic amine primarily utilized as a vasoconstrictor in local anesthetic formulations, particularly in dental procedures. It is the (–)-enantiomer of nordefrin, a synthetic derivative of norepinephrine, and is known for its role in promoting nasal decongestion and enhancing the efficacy of local anesthetics by reducing blood flow to the area of application . The chemical formula for levonordefrin is C₉H₁₃NO₃, and it has a molar mass of approximately 183.204 g/mol .

Levonordefrin primarily acts as an alpha-adrenergic agonist. It binds to alpha-adrenergic receptors, particularly the alpha-2 subtype, leading to vasoconstriction (narrowing of blood vessels) [2]. This mechanism plays a crucial role in its application as a nasal decongestant and vasoconstrictor in local anesthetics used in dentistry [4].

Levonordefrin should be used with caution in individuals with certain medical conditions like heart disease, high blood pressure, or hyperthyroidism [5].

Data source:

Levonordefrin undergoes various metabolic transformations in the body, primarily through hydroxylation and N-demethylation processes. These reactions serve as detoxification pathways, facilitating the elimination of the compound from the system . The compound acts as a non-selective agonist at adrenergic receptors, with a preferential affinity for α₂-adrenergic receptors, which contributes to its vasoconstrictive properties .

Levonordefrin exhibits significant biological activity by mimicking the effects of norepinephrine. It binds to α-adrenergic receptors in vascular smooth muscle, leading to vasoconstriction and increased blood pressure. Its activity profile shows approximately 75% α-activity and 25% β-activity, making it more selective than epinephrine, which has equal activity at both receptor types . This selectivity enhances its utility in clinical settings where reduced cardiovascular side effects are desired.

Levonordefrin can be synthesized through several methods, often involving the modification of norepinephrine or related compounds. One common approach includes the enzymatic conversion of norepinephrine derivatives using specific enzymes that facilitate hydroxylation and methylation reactions. The synthesis typically requires careful control of reaction conditions to ensure high yields and purity of the final product .

Levonordefrin is primarily used in dental anesthesia as an adjunct to local anesthetics like mepivacaine. Its vasoconstrictive properties help prolong the duration of anesthesia and minimize systemic absorption of local anesthetics, thereby reducing potential toxicity . Additionally, it is employed in nasal decongestants due to its ability to constrict blood vessels in nasal tissues.

Studies indicate that levonordefrin can interact with various medications, particularly those affecting cardiovascular function. For instance, co-administration with monoamine oxidase inhibitors can lead to severe hypertensive reactions. Furthermore, its effects may be potentiated when used alongside other sympathomimetics or local anesthetics, necessitating careful monitoring during clinical use .

Levonordefrin shares structural and functional similarities with several other sympathomimetic agents. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Primary Use | Unique Features |

|---|---|---|---|

| Epinephrine | C₉H₁₃NO₃ | Emergency treatment (anaphylaxis) | Equal α and β activity; broader systemic effects |

| Norepinephrine | C₈H₁₁NO₃ | Treatment of hypotension | Primarily acts on α-adrenergic receptors |

| Phenylephrine | C₉H₁₃NO₂ | Nasal decongestant | Selective α-adrenergic agonist; minimal β activity |

| Methoxamine | C₉H₁₃NO₂ | Vasopressor | Primarily acts on α-adrenergic receptors; less common |

| Oxymetazoline | C₁₁H₁₅N₃O | Nasal decongestant | Longer duration; selective for α-adrenergic receptors |

Levonordefrin's unique profile, characterized by higher α-activity relative to β-activity, makes it particularly advantageous in dental applications where localized vasoconstriction is desired without significant systemic effects .

Levonordefrin, with the molecular formula C9H13NO3 and molecular weight of 183.20 g/mol, exhibits distinct physicochemical characteristics that are fundamental to its analytical characterization and pharmaceutical applications [1] [2] [3]. The compound possesses two defined stereocenters and exists as the levorotatory enantiomer with absolute stereochemistry [4].

Thermodynamic Parameters

Melting and Decomposition Points

Levonordefrin demonstrates thermal instability at elevated temperatures, with a melting point range of 212-215°C accompanied by decomposition [5] [6]. This simultaneous melting and decomposition behavior indicates that the compound undergoes chemical degradation at its phase transition temperature, which is characteristic of thermally labile organic compounds containing multiple hydroxyl groups and amino functionalities. The decomposition temperature of 212-215°C represents a critical thermal threshold beyond which the molecular integrity of levonordefrin is compromised [6].

Boiling Point and Volatility Characteristics

The theoretical boiling point of levonordefrin has been calculated to be 431.575°C at standard atmospheric pressure (760 mmHg) [5]. However, this value is primarily of theoretical significance since the compound decomposes well before reaching this temperature. The substantial difference between the decomposition temperature (212-215°C) and the calculated boiling point (431.575°C) indicates that levonordefrin will undergo thermal degradation rather than normal vapor phase transition under standard heating conditions. The flash point has been determined to be 214.809°C [5], which closely correlates with the decomposition temperature range, further confirming the compound's thermal instability.

Spectroscopic Profiles

Infrared (IR) Spectral Signatures

Infrared spectroscopy data for levonordefrin is available through Attenuated Total Reflectance Infrared (ATR-IR) spectroscopy [1]. The IR spectrum exhibits characteristic absorption bands corresponding to the functional groups present in the molecule, including hydroxyl stretching vibrations from the catechol moiety and the secondary alcohol group, nitrogen-hydrogen stretching from the primary amine, and carbon-oxygen stretching vibrations. The presence of the benzene ring system contributes to aromatic carbon-carbon stretching and bending vibrations in the fingerprint region. However, specific wavenumber assignments and detailed spectral interpretations are not extensively documented in the available literature.

Nuclear Magnetic Resonance (NMR) Analysis

Comprehensive Nuclear Magnetic Resonance spectroscopic data for levonordefrin remains limited in the accessible literature. According to the ContaminantDB database, both 1H NMR and 13C NMR spectra are listed as "Not Available" [7]. This absence of detailed NMR data represents a significant gap in the spectroscopic characterization of this compound. The complex stereochemistry of levonordefrin, with its (1R,2S) configuration, would be expected to produce characteristic splitting patterns and chemical shift values that could serve as definitive structural identifiers. The lack of readily available NMR data may be attributed to the compound's limited commercial availability for research purposes or its primarily pharmaceutical application focus.

UV-Vis Absorption Characteristics

Ultraviolet-visible absorption spectroscopy of levonordefrin has been established according to United States Pharmacopeia standards. The UV absorption method specifies a solution concentration of 25 μg/mL in 0.1 N hydrochloric acid as the standard medium for spectroscopic analysis [8] [9]. The catechol functionality in levonordefrin contributes to UV absorption through π→π* electronic transitions of the aromatic system, while the extended conjugation with the hydroxyl substituents affects the absorption wavelength and intensity. The acidic medium (0.1 N HCl) ensures protonation of the amino group, which stabilizes the compound and provides consistent spectroscopic measurements. However, specific absorption maxima and extinction coefficients are not detailed in the available pharmacopeial literature.

Chromatographic Behavior

HPLC Retention Patterns

High-Performance Liquid Chromatography analysis of levonordefrin employs reverse-phase conditions with excellent separation characteristics. The optimal mobile phase composition consists of acetonitrile, water, and phosphoric acid, which provides adequate retention and peak shape for analytical quantification [10] [11]. The compound exhibits favorable chromatographic behavior on reverse-phase stationary phases, particularly on Newcrom R1 columns, which are specialized reverse-phase columns with reduced silanol activity [10]. For stability-indicating methods, a mobile phase consisting of 80:20% v/v 25 mM phosphate buffer (pH 3.0) containing 50 mM heptanesulfonic acid-acetonitrile has been successfully utilized, with UV detection at 254 nm [12]. The retention characteristics make the method suitable for both analytical determinations and preparative separations for impurity isolation.

Mass Spectrometry Compatibility

Levonordefrin demonstrates excellent compatibility with mass spectrometric detection systems. For LC-MS applications, the phosphoric acid in the mobile phase can be replaced with formic acid to ensure optimal ionization efficiency and reduce ion suppression effects [10] [11]. The compound provides reproducible mass spectrometric behavior with well-defined collision cross section values: 133.94 Ų for [M+H]+, 141.51 Ų for [M+Na]+, and 132.8 Ų for [M+H-H2O]+ ions [1]. These collision cross section measurements were obtained using traveling wave ion mobility methods calibrated with polyalanine and drug standards, providing structural information complementary to mass spectrometric identification. The availability of multiple ionization adducts and the characteristic loss of water (18 Da) from the molecular ion provide additional confirmation parameters for mass spectrometric identification in complex matrices.

Purity

Physical Description

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

R81X549E70

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

Pharmacology

Levonordefrin is the levoisomer of nordefrin, a synthetic catecholamine and norepinephrine derivative with sympathomimetic and antihypertensive effects. Levonordefrin's antihypertensive effect is exerted through activation of alpha 2-adrenergic receptors in the cardiovascular control center of the CNS thereby suppressing the sympathetic output from the brain and subsequently lowering blood pressure. Levonordefrin binds to and activates peripheral alpha 2- adrenergic receptors, thereby causing vasoconstriction.

MeSH Pharmacological Classification

Mechanism of Action

KEGG Target based Classification of Drugs

Rhodopsin family

Adrenaline

ADRA2 [HSA:150 151 152] [KO:K04138 K04139 K04140]

Pictograms

Irritant

Other CAS

829-74-3

Wikipedia

Use Classification

Dates

2: Simone JL, Tortamano N, Armonia PL, Rocha RG. Cardiovascular alterations caused by the administration of 2% mepivacaine HCl with 1:20,000 levonordefrin (Carbocain) in dogs. Braz Dent J. 1997;8(2):85-90. PubMed PMID: 9590931.

3: MOOSE S. Clinical evaluation of levonordefrin in local anesthetics. Oral Surg Oral Med Oral Pathol. 1959 Jul;12(7):838-45. PubMed PMID: 13674683.

4: Guglielmo A, Reader A, Nist R, Beck M, Weaver J. Anesthetic efficacy and heart rate effects of the supplemental intraosseous injection of 2% mepivacaine with 1:20,000 levonordefrin. Oral Surg Oral Med Oral Pathol Oral Radiol Endod. 1999 Mar;87(3):284-93. PubMed PMID: 10102587.

5: Hinkley SA, Reader A, Beck M, Meyers WJ. An evaluation of 4% prilocaine with 1:200,000 epinephrine and 2% mepivacaine with 1:20,000 levonordefrin compared with 2% lidocaine with:100,000 epinephrine for inferior alveolar nerve block. Anesth Prog. 1991 May-Jun;38(3):84-9. PubMed PMID: 1814249; PubMed Central PMCID: PMC2161976.

6: Mito RS, Yagiela JA. Hypertensive response to levonordefrin in a patient receiving propranolol: report of case. J Am Dent Assoc. 1988 Jan;116(1):55-7. PubMed PMID: 3278028.

7: Dreyer AC, Offermeier J. The influence of desipramine on the blood pressure elevation and heart rate stimulation by levonordefrin and felypressin alone and in the presence of local anaesthetics. J Dent Assoc S Afr. 1986 Sep;41(9):615-8. PubMed PMID: 3547776.

8: Robertson VJ, Taylor SE, Gage TW. Quantitative and qualitative analysis of the pressor effects of levonordefrin. J Cardiovasc Pharmacol. 1984 Sep-Oct;6(5):929-35. PubMed PMID: 6209502.

9: Smith RB, High P, Spatz S, Zubrow H. Effects of levonordefrin injection during enflurane anesthesia. J Oral Surg. 1974 Jul;32(7):506-7. PubMed PMID: 4525418.